molecular formula C14H21IOS B5178917 1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene

1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene

Cat. No.: B5178917
M. Wt: 364.29 g/mol
InChI Key: DPOQUZCZPUAJEN-UHFFFAOYSA-N
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Description

1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 5-propan-2-ylsulfanylpentoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene typically involves the iodination of a suitable precursor. One common method is the use of N-iodosuccinimide (NIS) as an iodination reagent in the presence of mild bases such as potassium carbonate (K2CO3) or 4-dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions is optimized for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.

Scientific Research Applications

1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 1-Iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of the 5-propan-2-ylsulfanylpentoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IOS/c1-12(2)17-11-5-3-4-10-16-14-8-6-13(15)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQUZCZPUAJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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